3-cyclohexyl-2,2-dimethylpropan-1-ol
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Description
3-cyclohexyl-2,2-dimethylpropan-1-ol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 170.167065321 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 3-cyclohexyl-2,2-dimethylpropan-1-ol are currently unknown . This compound is a member of the floral family , suggesting it may interact with olfactory receptors or other sensory pathways
Mode of Action
As a floral compound, it may interact with its targets to produce a floral scent, such as lily of the valley or rose . The specific interactions and resulting changes are yet to be determined.
Pharmacokinetics
Its specific gravity is between 0.972 and 0.982 , which may influence its absorption and distribution. Its impact on bioavailability is currently unknown.
Result of Action
As a floral compound, it may produce a floral scent when interacting with its targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it should be stored in a cool and dry place, protected from light . Beyond 24 months, its quality should be checked before use . The specific influence of environmental factors on its action and efficacy is currently unknown and requires further investigation.
Biochemical Analysis
Biochemical Properties
3-cyclohexyl-2,2-dimethylpropan-1-ol plays a role in various biochemical reactions due to its hydroxyl group, which can participate in hydrogen bonding and other interactions. This compound interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. Additionally, this compound can interact with proteins and other biomolecules through hydrophobic interactions, given its cyclohexyl group. These interactions can influence the compound’s solubility and reactivity in biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, it may affect the expression of genes related to oxidative stress response and metabolic processes. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a cool, dry place, protected from light. Over extended periods, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Toxic or adverse effects have been observed at very high doses, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of metabolites and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it may be transported across cell membranes by specific transporters or bind to proteins that facilitate its distribution within the cell. These interactions can affect the compound’s bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. These localization patterns are essential for understanding the compound’s biochemical effects .
Properties
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRVJLVNRWSWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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